molecular formula C21H16FN7O3 B2842999 3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207040-29-6

3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2842999
M. Wt: 433.403
InChI Key: FRSXMHYEIXZBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H16FN7O3 and its molecular weight is 433.403. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A series of novel derivatives, including bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds within this family exhibited potent inhibitory activity comparable with standard drugs like streptomycin, suggesting potential development as antibacterial agents (Reddy et al., 2013).

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives, closely related to the triazolopyrimidine structure, were designed and synthesized as potential anticonvulsants and antidepressants. Pharmacological evaluations revealed that some of these compounds exhibited significant anticonvulsant activity and were more efficient than reference drugs like carbamazepine (Zhang et al., 2016).

Anticancer Activity

Synthesis and evaluation of new 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds were conducted, revealing that some compounds showed promising activity against human cancer cell lines, such as hepatocellular carcinoma and colorectal carcinoma, compared with the standard anticancer drug 5-fluorouracil (Biointerface Research in Applied Chemistry, 2020).

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7O3/c1-31-16-8-3-2-7-15(16)19-24-17(32-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-13-5-4-6-14(22)9-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSXMHYEIXZBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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